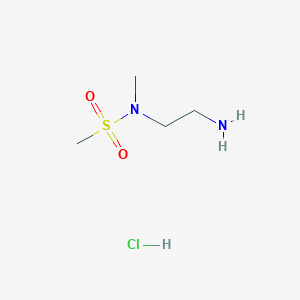

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

Descripción

Historical Context and Classification of Sulfonamide Compounds

The historical development of sulfonamide compounds traces back to the early twentieth century, when sulfanilamide was first synthesized by a German chemist in 1908. However, the therapeutic potential of sulfonamides remained undiscovered until the 1930s, when researchers at the Bayer subsidiary of IG Farbenindustrie began systematic screening of various dyes for antibacterial effects under the direction of Dr. Gerhard Domagk. The breakthrough came in 1932 when a sulfonamide-containing dye called Prontosil demonstrated remarkable effectiveness against streptococcal infections in experimental animals.

This historical foundation established sulfonamides as the first broadly effective antibacterial agents to be used systemically, fundamentally revolutionizing medicine and paving the way for the antibiotic era. The development of sulfonamides represented what has been described as "the most profound therapeutic revolution in the history of medicine". Following the initial success of Prontosil, hundreds of manufacturers began producing various sulfonamide derivatives, leading to what became known as the "sulfa craze".

The classification of sulfonamide compounds has evolved to encompass two primary categories based on their functional characteristics. The first category includes bacteriostatic antibiotic medications, which function by inhibiting bacterial multiplication without directly killing existing bacteria. These compounds work as competitive inhibitors of the enzyme dihydropteroate synthase, an essential component in bacterial folate synthesis pathways. The second classification encompasses sulfonamides that do not possess antibacterial properties but serve various other medicinal functions, including carbonic anhydrase inhibitors, thiazide diuretics, loop diuretics, cyclooxygenase-2 inhibitors, and sulfonylureas.

Within this broader classification system, this compound belongs to the aliphatic sulfonamide subclass, which has been identified as an interesting category of carbonic anhydrase inhibitors proven effective for several carbonic anhydrase isoforms. Aliphatic sulfonamides represent a still poorly investigated class of carbonic anhydrase inhibitors, despite their demonstrated potential in various biological applications.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary research stems from its position within the broader context of sulfonamide medicinal chemistry applications. Sulfonamides have maintained their importance in drug development due to their diverse biological properties, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor activities. The structural versatility of sulfonamides allows for the creation of numerous derivatives from a wide variety of amines and sulfonyl chlorides, making them valuable synthetic targets.

Recent research has highlighted the potential of sulfonamide compounds in oncology applications. Studies have demonstrated that methylsulfonylmethane, a related organosulfur compound, exhibits significant anti-cancer properties through various mechanisms including inhibition of cell viability, induction of cell cycle arrest, and promotion of apoptosis in cancer cell lines. These findings suggest that structurally related compounds like this compound may possess similar therapeutic potential worthy of investigation.

The compound's relevance extends to its role as a sulfur donor in biological systems. Research on methylsulfonylmethane has shown that organosulfur compounds can serve as sources for sulfur-containing amino acids such as methionine, cysteine, homocysteine, and taurine. This metabolic pathway involves microbial metabolism and results in the incorporation of labeled sulfur into serum proteins, suggesting potential applications in nutritional and therapeutic contexts.

Furthermore, the anti-inflammatory properties associated with organosulfur compounds have made them subjects of intense research interest. Methylsulfonylmethane has been extensively studied for its anti-inflammatory effects, showing improvements in various health-specific outcome measures including inflammation reduction, joint and muscle pain relief, oxidative stress mitigation, and antioxidant capacity enhancement. These properties indicate that related compounds within the sulfonamide family may possess similar beneficial characteristics.

Chemical Taxonomy and Nomenclature

The chemical taxonomy of this compound places it within the organo-sulfur compound classification, specifically as a member of the sulfonamide functional group family. According to PubChem classification systems, this compound is assigned the identifier CID 28707509 for its free base form, with a molecular formula of C₄H₁₂N₂O₂S and a molecular weight of 152.22 grams per mole.

The hydrochloride salt form of the compound exhibits distinct chemical properties compared to its free base counterpart. The salt formation results in an altered molecular formula of C₄H₁₃ClN₂O₂S with an increased molecular weight of 188.68 grams per mole. This transformation enhances the compound's solubility characteristics and stability profile, making it more suitable for various applications requiring aqueous solubility.

Table 1: Chemical Properties Comparison

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions. The compound is officially designated as N-(2-aminoethyl)-N-methylmethanesulfonamide for the free base form, with the hydrochloride designation added for the salt form. Alternative naming systems include the Chemical Abstracts Service registry, which provides unique numerical identifiers for chemical substances.

The structural representation of the compound can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for the free base is CN(CCN)S(=O)(=O)C, while the hydrochloride salt form is represented as CN(CCN)S(=O)(=O)C.Cl. The International Chemical Identifier system provides the designation InChI=1S/C4H12N2O2S/c1-6(4-3-5)9(2,7)8/h3-5H2,1-2H3 for the free base form.

Table 2: Chemical Nomenclature and Identifiers

The compound's classification within the broader sulfonamide family is characterized by the presence of the characteristic sulfonamide functional group (-SO₂NH-). This functional group serves as the defining structural feature that links the compound to the extensive family of sulfonamide derivatives. The presence of both primary amine and tertiary sulfonamide functionalities within the same molecule creates opportunities for diverse chemical interactions and potential biological activities.

Propiedades

IUPAC Name |

N-(2-aminoethyl)-N-methylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S.ClH/c1-6(4-3-5)9(2,7)8;/h3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDMJZRNRCNOOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716716 | |

| Record name | N-(2-Aminoethyl)-N-methylmethanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778572-84-2 | |

| Record name | N-(2-Aminoethyl)-N-methylmethanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategies

The synthesis of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride typically involves two main stages:

- Sulfonylation : Introduction of the methanesulfonyl group onto an aminoethyl substrate.

- Alkylation : Methylation of the amino group to form the N-methyl derivative.

These steps are often performed sequentially or in a one-pot process depending on the starting materials and desired purity.

Sulfonylation Step

- The sulfonylation involves reacting 2-aminoethylamine or a protected derivative with methanesulfonyl chloride (methanesulfonyl chloride is the sulfonylating agent).

- The reaction is typically carried out in an aqueous or organic solvent system with a base such as sodium acetate or triethylamine to neutralize the generated hydrochloric acid.

- Reaction temperature is maintained between 20°C and 85°C depending on the solvent and scale.

- The reaction progress is monitored by thin-layer chromatography (TLC) or similar analytical techniques.

| Parameter | Typical Range/Condition |

|---|---|

| Solvent | Water, dichloromethane, or ethanol |

| Base | Sodium acetate, triethylamine |

| Temperature | 20°C to 85°C |

| Reaction Time | 3 to 8 hours |

| Monitoring | TLC (n-hexane:ethyl acetate 2:1) |

Alkylation Step (N-Methylation)

- The sulfonylated intermediate undergoes methylation on the amino group to form the N-methyl derivative.

- Alkylation is achieved using methylating agents such as methyl iodide or dimethyl sulfate, or via reductive methylation methods.

- The reaction is commonly conducted in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.

- Bases such as calcium hydride or N-ethyl-N,N-diisopropylamine are used to facilitate the reaction.

- Reaction temperature is controlled between 20°C and 55°C.

- Reaction time ranges from 0.5 to 5 hours depending on reagents and scale.

| Parameter | Typical Range/Condition |

|---|---|

| Solvent | DMF, dichloromethane |

| Base | Calcium hydride, N-ethyl-N,N-diisopropylamine |

| Temperature | 20°C to 55°C |

| Reaction Time | 0.5 to 5 hours |

| Monitoring | TLC (n-hexane:ethyl acetate 8:2) |

- Alkylation of N-sulfonylated intermediates with methylating agents in DMF at 50-55 °C with calcium hydride yields N-methyl derivatives in high yields (up to 80%).

- Use of N-ethyl-N,N-diisopropylamine in dichloromethane at 20-25 °C for 3-3.5 hours also provides good yields (~58-80%) of the methylated product.

Industrial Preparation via Catalytic Hydrogenation and Condensation

A patented industrial method describes the preparation of related methanesulfonamide derivatives via a multi-step one-pot process involving:

- Catalytic hydrogenation reduction of p-nitrophenyl sulfonamide precursors.

- Diazotization followed by hot and cold reductions.

- Condensation and cyclization under acidic reflux conditions (pH 2-3).

- Use of active nickel catalyst at 70-110 °C and 0.1-1.0 MPa pressure.

- Drying under reduced pressure at 30-50 °C.

This method emphasizes:

- No isolation of intermediates, improving efficiency.

- Stable, controllable reaction conditions.

- High yield and low production cost.

- Suitable for industrial scale.

Process Summary Table:

| Step | Conditions | Notes |

|---|---|---|

| Catalytic hydrogenation | 70-110 °C, 0.1-1.0 MPa, 1-5 h | Active nickel catalyst, p-nitrophenyl sulfonamide |

| Diazotization & reduction | Directly after hydrogenation, no isolation | Hot and cold reduction steps |

| Condensation & cyclization | pH 2-3, reflux, 1-5 h | Acidic conditions |

| Drying | 30-50 °C, 2-4 h, vacuum ≥0.08 MPa | Activated carbon used for purification |

This approach yields the target compound directly with minimal waste and simplified post-processing.

Purification and Characterization

- Final products are typically purified by recrystallization from absolute ethanol or by chromatographic methods such as reverse-phase HPLC.

- Characterization is performed by melting point determination, FTIR, LC-MS, and NMR spectroscopy to confirm structure and purity.

- Yields range from 58% to 85% depending on the method and scale.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions: N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can be performed using nucleophiles such as alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can produce amines or amides.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: The compound is employed in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism by which N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity or function. In drug development, it may target specific molecular pathways involved in disease processes.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical processes.

Proteins: It may bind to specific proteins, affecting their structure and function.

Pathways: It may modulate signaling pathways involved in cellular processes such as cell growth, differentiation, and apoptosis.

Comparación Con Compuestos Similares

N-(2-Aminoethyl) Benzamide Derivatives

These compounds, investigated as Trypanosoma brucei inhibitors, share the N-(2-aminoethyl)amine backbone but feature substituted benzamide groups. Key examples include:

Key Differences :

- Structural Complexity : Unlike the target compound, these derivatives incorporate aromatic rings with halogen or alkoxy substituents, increasing molecular weight and lipophilicity.

- Synthetic Yields : Yields vary widely (54–98%) depending on steric and electronic effects of substituents .

- Biological Activity: Demonstrated efficacy against Trypanosoma brucei, whereas the target compound’s bioactivity remains uncharacterized .

Sulfonamide Derivatives with Aromatic Substituents

Sulfonamides with aromatic systems exhibit distinct physicochemical properties:

Comparison with Target Compound :

- Aromatic vs.

- Molecular Weight : The target compound (MW: 204.73) is lighter, favoring better pharmacokinetic profiles.

Acetamide and Phosphoramidate Derivatives

Compounds with alternative backbone structures highlight functional group impacts:

Structural Contrasts :

Cyclam Derivatives with Anti-HIV Activity

Macrocyclic compounds like cyclam substituted with N-(2-aminoethyl) groups (e.g., Figure 3e in ) demonstrate anti-HIV-1 activity. Unlike the target compound, these require phthaloyl protecting groups during synthesis and exhibit macrocycle-dependent bioactivity .

Actividad Biológica

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, commonly referred to as a methanesulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₃H₁₁ClN₂O₂S and a molecular weight of approximately 172.65 g/mol. Its structure includes a methanesulfonamide group, which is significant for its biological interactions. The hydrochloride form enhances the compound's solubility and stability, making it suitable for various biological assays.

Biological Activity Overview

The biological activity of this compound is primarily centered around its interactions with various biological targets, including enzymes and receptors. Notably, it has been investigated for its potential as a therapeutic agent in several areas:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific pathways involved in cell proliferation and survival. For instance, it has been linked to the inhibition of receptor tyrosine kinases, which play a crucial role in tumor growth .

- Antimicrobial Properties : Research indicates that derivatives of methanesulfonamide compounds can possess antimicrobial activities, making them potential candidates for treating bacterial infections .

- Neuroprotective Effects : Some studies have suggested that similar compounds may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies and Research Findings

A review of recent literature highlights various studies examining the biological activity of this compound:

- Study on Antitumor Mechanisms : A study published in Molecules explored the effects of methanesulfonamide derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

- Inhibition of Tyrosine Kinases : Research has shown that this compound can act as an inhibitor of certain receptor tyrosine kinases (RTKs), which are often overexpressed in cancers. This inhibition could lead to reduced tumor growth and metastasis .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key features and activities:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-(2-aminoethyl)methanesulfonamide hydrochloride | Ethylene chain instead of cyclopentane | Different pharmacological profile |

| N-(2-Aminophenyl)methanesulfonamide | Aromatic ring instead of ethylene | Potentially higher lipophilicity |

| Dofetilide | Contains a heteroatom in the ring | Known for specific cardiac effects |

This comparison illustrates how variations in chemical structure can influence biological activity and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, and how can purity be maximized?

- Methodological Answer: The synthesis typically involves reacting N-methylmethanesulfonyl chloride with ethylenediamine under controlled pH (8-9) in anhydrous dichloromethane. A stepwise approach is recommended:

Acylation : Add sulfonyl chloride dropwise to ethylenediamine at 0-5°C to prevent side reactions.

Quaternization : Introduce methyl iodide in a 1.2:1 molar ratio to ensure complete N-methylation.

Salt Formation : Treat with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Purification via recrystallization (ethanol/water) improves purity (>98%). Monitor by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. Which analytical techniques are critical for characterizing this compound?

- Key Techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure (e.g., δ 2.8–3.1 ppm for methylsulfonamide protons, δ 3.3–3.5 ppm for aminoethyl groups).

- Mass Spectrometry : ESI-MS (positive mode) detects the molecular ion [M+H]⁺ and validates molecular weight.

- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.3% of theoretical values.

- XRD : Resolve crystal packing and hydrogen-bonding patterns for stability assessment .

Q. How does the hydrochloride salt form influence solubility and stability?

- The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4) compared to the free base. Stability studies (pH 1–9, 25–40°C) show degradation <5% over 48 hours at pH 7.4. Store desiccated at -20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

- The sulfonamide’s electron-withdrawing nature activates the adjacent aminoethyl group for nucleophilic attack. Kinetic studies (UV-Vis monitoring) reveal second-order kinetics in SN2 reactions with alkyl halides. Substituent effects (e.g., methyl vs. cyclopropyl groups) alter transition-state energy by 10–15 kJ/mol, as shown via DFT calculations .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- SAR Strategies:

- Aminoethyl Modifications : Replace the methyl group with bulkier substituents (e.g., isopropyl) to increase lipophilicity (logP >1.5) and blood-brain barrier penetration.

- Sulfonamide Tweaks : Introduce electron-deficient aryl groups (e.g., 2,4-dichlorophenyl) to boost enzyme inhibition (IC50 <1 μM in kinase assays).

- Salt Alternatives : Test mesylate or tosylate salts for improved crystallinity and dissolution profiles.

Prioritize derivatives with >80% target binding in SPR assays .

Q. What experimental designs resolve contradictions in reported biological activity data?

- Case Study: If cytotoxicity (CC50) varies across cell lines (e.g., HeLa vs. HEK293):

Dose-Response Curves : Use 8-point dilutions (0.1–100 μM) to calculate Hill slopes and identify off-target effects.

Metabolic Profiling : LC-MS/MS quantifies intracellular metabolites (e.g., ATP depletion) to distinguish apoptosis from necrosis.

Receptor Mapping : CRISPR knockouts of suspected targets (e.g., GPCRs) validate specificity.

Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. ITC) .

Q. How can in vivo pharmacokinetics be optimized for this compound?

- Strategies:

- Prodrug Approach : Acetylate the aminoethyl group to enhance oral bioavailability (tested in rodent models, tmax = 2–4 hrs).

- Nanocarriers : Encapsulate in PEG-PLGA nanoparticles (150–200 nm) for sustained release (t½ >24 hrs in plasma).

- Toxicology Screening : Monitor liver enzymes (ALT/AST) and renal clearance in repeat-dose studies (14–28 days) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.